Cas no 647852-82-2 ((R)-SN-38)

(R)-SN-38 structure
(R)-SN-38 structure
Nombre del producto:(R)-SN-38
Número CAS:647852-82-2
MF:C22H20N2O5
Megavatios:392.404605865479
CID:961391
PubChem ID:13374085

(R)-SN-38 Propiedades químicas y físicas

Nombre e identificación

    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
    • (R)-SN-38
    • (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
    • 7-Ethyl-10-Hydroxy Camptothecin, (R)-
    • AKOS025394793
    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (R)-7-Ethyl-10-Hydroxy Camptothecin
    • 9P899M3X4E
    • (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • SCHEMBL16072280
    • (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
    • DTXSID90538620
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
    • 647852-82-2
    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
    • Renchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
    • Clave inchi: FJHBVJOVLFPMQE-JOCHJYFZSA-N
    • Sonrisas: O1C([C@@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5C([H])=C(C([H])=C([H])C=5N=4)O[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O

Atributos calculados

  • Calidad precisa: 392.13700
  • Masa isotópica única: 392.13722174 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 2
  • Complejidad: 820
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.4
  • Superficie del Polo topológico: 100
  • Peso molecular: 392.4

Propiedades experimentales

  • PSA: 101.65000
  • Logp: 2.34760

(R)-SN-38 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
S589945-5mg
(R)-SN-38
647852-82-2
5mg
$1728.00 2023-05-17
TRC
S589945-25mg
(R)-SN-38
647852-82-2
25mg
$ 27000.00 2023-09-06
TRC
S589945-10mg
(R)-SN-38
647852-82-2
10mg
$3284.00 2023-05-17
TRC
S589945-2.5mg
(R)-SN-38
647852-82-2
2.5mg
$907.00 2023-05-17
TRC
S589945-1mg
(R)-SN-38
647852-82-2
1mg
$414.00 2023-05-17
Proveedores recomendados
atkchemica
(CAS:647852-82-2)(R)-SN-38
CL14953
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe